molecular formula C22H30ClN3O2 B215832 3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B215832
M. Wt: 403.9 g/mol
InChI Key: LZVNBQQXJXZLHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as CERC-501, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological and psychiatric disorders.

Mechanism of Action

3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. By blocking the activity of the kappa opioid receptor, 3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one can modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in regulating mood and reward.
Biochemical and Physiological Effects:
3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which are areas of the brain that are involved in regulating mood and reward. It has also been shown to decrease the release of glutamate, which is a neurotransmitter that is involved in regulating excitatory signaling in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one in lab experiments is its selectivity for the kappa opioid receptor, which allows for more precise modulation of the receptor's activity. However, one limitation is that the exact mechanism of action of 3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. One area of interest is its potential therapeutic effects in depression and anxiety disorders, where it may be able to modulate the activity of the kappa opioid receptor to improve mood and reduce stress. Another area of interest is its potential use in substance abuse disorders, where it may be able to reduce drug-seeking behavior by modulating the reward pathway in the brain. Further research is needed to fully understand the potential therapeutic effects of 3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one and its mechanism of action.

Synthesis Methods

The synthesis method of 3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one involves a series of chemical reactions that result in the formation of the final product. The exact details of the synthesis method have not been disclosed in the literature due to proprietary reasons.

Scientific Research Applications

3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including depression, anxiety, and substance abuse disorders. Preclinical studies have shown that 3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one can modulate the activity of the kappa opioid receptor, which is involved in regulating mood, reward, and stress responses.

properties

Product Name

3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

Molecular Formula

C22H30ClN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

3-[2-[4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl]ethylamino]-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C22H30ClN3O2/c1-22(2)15-19(14-20(27)16-22)24-7-8-25-9-11-26(12-10-25)21(28)13-17-3-5-18(23)6-4-17/h3-6,14,24H,7-13,15-16H2,1-2H3

InChI Key

LZVNBQQXJXZLHM-UHFFFAOYSA-N

SMILES

CC1(CC(=CC(=O)C1)NCCN2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCN2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.